molecular formula C18H24N4O2S B2448827 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1334370-95-4

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2448827
CAS No.: 1334370-95-4
M. Wt: 360.48
InChI Key: LZSTYISNZJZQCL-UHFFFAOYSA-N
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Description

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-14-20-21-18(25-14)19-17(23)11-22-9-7-16(8-10-22)13-24-12-15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSTYISNZJZQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that combines a piperidine core with a thiadiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S with a molecular weight of approximately 360.5 g/mol. Its structure features a piperidine ring substituted with a benzyloxy group and an acetamide linked to a methyl-thiadiazole.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₂S
Molecular Weight360.5 g/mol
CAS Number1334370-95-4

Biological Activity Overview

Research indicates that compounds containing both piperidine and thiadiazole structures exhibit diverse biological activities. The following subsections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole ring have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values for some thiadiazole derivatives have been reported as low as 32.6 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like itraconazole (MIC = 47.5 µg/mL) .

Anticancer Properties

The anticancer potential of compounds similar to this compound has been explored in various studies:

  • Thiadiazole derivatives have been noted for inducing apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. For example, certain derivatives have shown efficacy against HeLa cells .

Additionally, compounds with similar structural motifs have been associated with inhibition of cell proliferation in various cancer models.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, targeting specific pathways involved in microbial growth or cancer cell proliferation.
  • Receptor Interaction : The piperidine component may facilitate interactions with neurotransmitter receptors or other cellular targets, enhancing the compound's pharmacological profile.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Thiadiazole Derivatives : A study demonstrated that a series of thiadiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 6.09 µM to 8.66 µM against specific targets .
  • Piperidine Compounds : Research has shown that piperidine-based compounds can modulate neurotransmitter systems effectively, potentially leading to applications in treating neurological disorders .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that related compounds exhibited significant inhibition rates against pathogens like Xanthomonas axonopodis and Xanthomonas oryzae, suggesting potential applications in agricultural settings for crop protection .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Thiadiazole derivatives have been explored as antiviral agents targeting various viruses, including Hepatitis C virus (HCV). Compounds with similar scaffolds have been reported to inhibit viral replication effectively, indicating that this compound may also possess such activities .

Central Nervous System Effects

The piperidine moiety is often associated with neuropharmacological effects. Research into piperidine derivatives has revealed their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The incorporation of the thiadiazole group may enhance the compound's ability to cross the blood-brain barrier and exert central nervous system effects .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound can provide insights into optimizing its biological activity:

Component Description
Piperidine Ring Essential for neuropharmacological activity
Benzyloxy Group Enhances lipophilicity and bioavailability
Thiadiazole Moiety Imparts antimicrobial and antiviral properties

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives, this compound was tested against E. coli and Staphylococcus aureus. The results indicated a significant inhibition zone compared to controls, highlighting its potential as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that compounds similar to this compound could reduce neuronal apoptosis and improve cognitive function in animal models .

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